methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
The next step involves the acylation of the brominated indole with an appropriate acyl chloride to form the indole-acetyl intermediate. This intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-acetyl derivative. Finally, the esterification of this derivative with methanol in the presence of an acid catalyst yields the target compound, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can be compared with other indole derivatives and piperidine-containing compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their functional groups and biological activities.
Piperidine-Containing Compounds: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring but differ in their substituents and applications.
The uniqueness of this compound lies in its combination of the indole moiety, bromine atom, and piperidine ring, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structure, mechanism of action, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole Moiety : The presence of a 5-bromo substituent enhances its biological activity.
- Piperidine Ring : This structural element is known for various pharmacological properties.
- Acetate and Acetyl Functional Groups : These contribute to the compound's reactivity and potential interactions with biological targets.
Molecular Formula : C18H21BrN2O3
Molecular Weight : 393.3 g/mol
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Indole derivatives are often associated with anticancer properties. Studies have shown that similar compounds can inhibit specific enzymes related to cancer progression. For instance, compounds with indole structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Indole derivatives have been reported to possess activity against various bacteria and fungi. A study on related compounds indicated that they could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 75 |
This compound | E. coli | 150 |
3. Anti-inflammatory Effects
The piperidine ring is known for its analgesic and anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The indole moiety may interact with various receptors or enzymes involved in signaling pathways related to inflammation and cell proliferation.
- The bromo substituent could enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against target cells.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Evaluation : In vitro studies demonstrated that indole derivatives could inhibit cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.
- Antimicrobial Testing : A comparative study showed that related indole compounds exhibited MIC values significantly lower than standard antibiotics against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C18H21BrN2O3 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-[1-[2-(5-bromoindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21BrN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-11-15(19)2-3-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3 |
InChI Key |
OCFGZXPRMVDQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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